molecular formula C24H18N2O2S B2874978 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide CAS No. 361160-48-7

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide

Cat. No.: B2874978
CAS No.: 361160-48-7
M. Wt: 398.48
InChI Key: JAASEUOOPZRVIV-UHFFFAOYSA-N
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Description

“N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of “this compound” and its analogs has been reported in several studies . These compounds were uncovered through a high-throughput screen (HTS) and a systematic structure-activity relationship study (SAR) yielded variants of the hit, bearing modified A- and B-rings as potent inhibitors .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not mentioned in the retrieved papers.

Scientific Research Applications

Thermal Fragmentation and Rearrangement

The study of thermal fragmentation and rearrangement of N-phenylbenzamide oximes and related derivatives reveals insights into chemical processes such as thermolysis under nitrogen, which results in the formation of benzimidazoles and other compounds. This research provides a foundation for understanding the thermal stability and potential applications of similar compounds in various industrial and scientific settings (Gaber, Muathen, & Taib, 2011).

Organic Light Emitting Diodes (OLEDs)

The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those with naphthol derivatives, highlight their application in OLED technology. These compounds exhibit quantum yields and electroluminescence properties, suggesting their potential use in developing new materials for OLEDs and other electronic devices (García-López et al., 2014).

Biodesulfurization

Research into the thermophilic biodesulfurization of naphthothiophene and its derivatives by specific bacteria like Mycobacterium phlei WU-F1 indicates the potential of using biological methods for removing sulfur from fossil fuels. This process highlights an environmentally friendly approach to reducing sulfur emissions and improving fuel quality (Furuya, Kirimura, Kino, & Usami, 2001).

Anticancer Activity

The design and synthesis of antineoplastic agents based on structural patterns similar to N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide, such as naphthoquinones, show promise in developing new classes of anticancer drugs. These compounds demonstrate inhibitory activities in cytotoxic test systems, suggesting their potential in cancer treatment strategies (Chang et al., 1999).

Solvatochromic Fluorophores

The development of π-sufficient heteroaromatic compounds, including those fused with naphthalimide units, as novel solvatochromic fluorophores, showcases their application in materials science, especially for optical and sensor technologies. These compounds exhibit strong fluorescence solvatochromism, which can be utilized in designing sensitive and selective sensors (Umeda et al., 2011).

Mechanism of Action

The compound and its analogs have been found to inhibit Mycobacterium tuberculosis methionine aminopeptidases . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-23(17-10-13-19(14-11-17)28-18-7-2-1-3-8-18)26-24-25-22-20-9-5-4-6-16(20)12-15-21(22)29-24/h1-11,13-14H,12,15H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASEUOOPZRVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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